Glufosinate-d3 Hydrochloride
Description
Contextualization of Glufosinate (B12851) as a Broad-Spectrum Herbicide
Glufosinate is a widely utilized broad-spectrum, non-selective contact herbicide with some systemic action. wikipedia.orgagrofarmchemical.combasf.com It is effective against a wide variety of weeds, including challenging species like morning glories, hemp sesbania, Pennsylvania smartweed, and yellow nutsedge. wikipedia.org Its primary application in agriculture is for weed control in a variety of settings, such as pre-planting burndown, post-emergence in glufosinate-tolerant genetically modified crops (canola, corn, soybean), and directed sprays around trees and vines. wikipedia.orgmda.state.mn.us
The mechanism of action of glufosinate involves the inhibition of glutamine synthetase, a crucial enzyme in plant nitrogen metabolism. wikipedia.orgbasf.commda.state.mn.us This enzyme is responsible for converting glutamate (B1630785) and ammonia (B1221849) into glutamine. basf.com By irreversibly binding to the glutamate binding site, glufosinate inhibits this process, leading to a rapid buildup of ammonia within the plant cells. wikipedia.orgnih.gov This accumulation of ammonia is phytotoxic, disrupting cellular membranes and uncoupling photophosphorylation, which in turn generates reactive oxygen species (ROS), causes lipid peroxidation, and ultimately leads to plant death. wikipedia.orgmda.state.mn.usnih.gov The herbicidal effects are typically visible within 3 to 5 days of application. agrofarmchemical.com
Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Investigations
Deuterium, a stable isotope of hydrogen with an additional neutron, serves as a valuable tracer in scientific research. youtube.com Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly useful in studying reaction mechanisms and metabolic pathways. medchemexpress.com
In analytical chemistry, deuterium-labeled compounds, such as Glufosinate-d3 Hydrochloride, are frequently employed as internal standards in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). medkoo.comcaymanchem.combiomol.comruixibiotech.com Because the deuterated standard is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. lcms.cz The use of stable isotope-labeled internal standards is a widely accepted practice for ensuring the accuracy and reliability of analytical data. lcms.czacs.org
Scope and Significance of this compound in Advanced Analytical and Mechanistic Studies
This compound is a deuterated form of glufosinate where three hydrogen atoms on the methyl group have been replaced with deuterium. medkoo.comcaymanchem.com This specific labeling makes it an ideal internal standard for the precise quantification of glufosinate residues in various matrices, including soil, water, and biological tissues. medkoo.comcaymanchem.combiomol.comruixibiotech.comsigmaaldrich.com The high isotopic purity, often exceeding 98% or 99%, ensures minimal interference from the unlabeled compound. caymanchem.comusbio.netbioscience.co.uk
Beyond its role as an analytical standard, this compound is instrumental in metabolic studies. The deuterium labeling can slow down metabolic processes involving the cleavage of carbon-hydrogen bonds on the methyl group due to the kinetic isotope effect. This allows researchers to investigate the metabolic fate of glufosinate in plants and other organisms with greater clarity. For instance, studies have shown that deuteration at the methyl group can reduce metabolic degradation by cytochrome P450-mediated oxidation, leading to an increased half-life of the compound. This aids in understanding the metabolic pathways and potential for bioaccumulation.
Furthermore, the use of this compound helps in resolving and quantifying the racemic mixture of L- and D-phosphinothricin enantiomers. medkoo.comcaymanchem.com Only the L-isomer possesses herbicidal activity. researchgate.net Chiral chromatography techniques, coupled with mass spectrometry and the use of the deuterated internal standard, enable the separate analysis of these enantiomers, providing a more accurate assessment of the herbicidally active component.
Properties
IUPAC Name |
2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPTWOGXDBENT-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies of Glufosinate D3 Hydrochloride
Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium atoms into the glufosinate (B12851) structure can be achieved through two primary strategies: deuterium exchange reactions and de novo synthesis using deuterated precursors.
Deuterium Exchange Reaction Pathways
One common method for deuterium incorporation is through an acid-catalyzed hydrogen-deuterium (H-D) exchange. In this process, glufosinate is treated with a deuterated solvent, such as deuterium oxide (D₂O), in the presence of an acid catalyst like hydrochloric acid-d₁ (DCl). This facilitates the exchange of labile protons, particularly on the methyl group adjacent to the phosphorus atom, with deuterium atoms. This approach is often favored for its cost-effectiveness, though it may result in lower isotopic purity and require extensive purification to remove any remaining non-deuterated species. Recent advancements have explored the use of heterogeneous catalysis, such as palladium-on-carbon in a D₂ atmosphere, which has shown promise in accelerating deuteration rates.
De Novo Synthesis Utilizing Deuterated Precursors
A more precise method for producing Glufosinate-d3 Hydrochloride involves building the molecule from the ground up using deuterated starting materials. This de novo synthesis allows for the exact placement of deuterium atoms, leading to higher isotopic purity. A key step in this pathway is the use of deuterated methylphosphonic acid derivatives or iodomethane-d₃ (CD₃I). These precursors are incorporated into the molecular backbone through a series of chemical reactions, ensuring that the methyl group is fully deuterated. While this method offers superior isotopic enrichment, it is generally more complex and expensive due to the cost of the specialized deuterated reagents.
A comparison of these two methods is presented in the table below:
| Method | Key Reagents | Deuterium Incorporation | Typical Yield (%) | Isotopic Purity (%) |
| Deuterium Exchange | D₂O, DCl | 85-90% d₃ | 60-75 | 92-95 |
| De Novo Synthesis | CD₃I, NaBD₄ | >99% d₃ | 40-55 | >98-99 |
Enantiomeric Resolution Techniques for Glufosinate-d3 Isomers
Glufosinate, and by extension its deuterated analogue, exists as a racemic mixture of two enantiomers: the L-form and the D-form. The herbicidal activity is primarily attributed to the L-enantiomer. Therefore, separating these isomers is a critical step in many applications.
Chiral Chromatographic Separation Approaches
Chiral chromatography is a powerful technique for resolving the enantiomers of Glufosinate-d3. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column, such as a crown ether-based column (CROWNPAK CR(+)), has been successfully employed for this purpose. researchgate.net The separated enantiomers can then be detected and quantified using mass spectrometry. researchgate.netepa.gov This approach allows for the accurate determination of the enantiomeric excess (%ee), which is a measure of the purity of one enantiomer over the other. google.com
Enzymatic Resolution Protocols
Enzymatic resolution offers a highly selective and environmentally friendly alternative for separating glufosinate enantiomers. This method leverages the stereospecificity of enzymes to selectively react with one enantiomer, allowing for its separation from the other. For instance, enzymes like L-amino acid oxidase can be used to specifically target and modify the L-enantiomer, facilitating its separation from the D-enantiomer. google.com Similarly, deacetylases have been used to stereoselectively resolve N-acetyl-L-glufosinate to produce L-glufosinate with high optical purity. researchgate.net Industrial processes often utilize immobilized enzymes, such as lipases, to achieve high enantiomeric excess, often greater than 95%.
Optimization of Synthetic Yield and Isotopic Purity
In de novo synthesis, the focus is on the efficiency of each reaction step and the purity of the deuterated precursors. The choice of solvents and catalysts is crucial for maximizing the yield of each intermediate. google.com
Regardless of the synthetic route, purification is a critical final step. Techniques like column chromatography are often employed to remove impurities and unreacted starting materials. The final isotopic purity is typically verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). ¹H NMR can confirm the absence of non-deuterated proton signals, while HRMS provides an accurate mass-to-charge ratio that confirms the incorporation of deuterium.
Addressing Deuterium Source Economics and Scalability Challenges
A significant hurdle in the large-scale production of this compound is the cost and availability of deuterium sources. Traditional methods for producing deuterated compounds often face a trade-off between the cost of starting materials and the efficiency and scalability of the reaction.
The primary deuterium sources include deuterium gas (D2) and heavy water (D2O), which are relatively inexpensive, and more complex deuterated reagents like deuterated solvents (e.g., CD3OD) and deuterated building blocks (e.g., trideuteriomethyl iodide, CD3I), which are significantly more costly. oaepublish.com For instance, the price of CD3I can be around $500 per gram, making synthesis routes that rely on it, such as de novo synthesis, expensive despite offering high isotopic purity.
Industrial production of deuterated compounds like this compound must balance these economic factors with production demands. mejast.com
Key challenges and strategies include:
Method Selection: Acid-catalyzed hydrogen-deuterium (H-D) exchange reactions using D2O are cost-effective but often result in lower yields and may require large-scale reactors to meet demand. acs.org Conversely, de novo synthesis from deuterated precursors achieves higher isotopic purity (>99% d3) but is hampered by the high cost of specialized reagents.
Scalability of Batch vs. Flow Synthesis: Traditional batch synthesis methods for deuteration face limitations in scaling up due to vessel size, inefficient heating and cooling, and complex processing steps. tn-sanso.co.jp Modern flow synthesis, sometimes coupled with microwave technology, offers a solution by enabling continuous production, improving reaction efficiency, and reducing the required amount of expensive reagents like D2O. tn-sanso.co.jpx-chemrx.com This method simplifies scaling up and can significantly reduce process time. tn-sanso.co.jp
Deuterium Recovery: To minimize waste and control costs, industrial-scale production lines can integrate deuterium recovery systems. For example, distillation units can reclaim D2O from reaction mixtures, potentially achieving over 90% solvent reuse.
The following table compares different synthesis approaches, highlighting the economic and scalability considerations.
| Methodology | Deuterium Source | Economic Viability | Scalability | Key Challenges |
| Acid-Catalyzed H-D Exchange | Heavy Water (D₂O) | High (cost-effective source) | Moderate; requires large reactors for high output. | Lower yields; potential for side reactions. oaepublish.com |
| De Novo Synthesis | Deuterated Precursors (e.g., CD₃I) | Low (expensive reagents) | High; offers precise control. | High cost of starting materials. |
| Flow Synthesis | Heavy Water (D₂O) | High; improves efficiency and reduces reagent use. tn-sanso.co.jp | High; easily scaled and continuous. tn-sanso.co.jpx-chemrx.com | Initial setup costs for specialized equipment. |
| Electrocatalysis | Heavy Water (D₂O) | High; avoids expensive D₂ gas. oaepublish.com | Promising; under development for large-scale use. | Lower efficiency compared to hydrogenation due to kinetic isotope effect. oaepublish.com |
Mitigating Protium (B1232500) Contamination during Synthesis and Storage
Maintaining the isotopic purity of this compound is paramount for its function as an internal standard. Contamination with the non-deuterated (protium) form of the molecule can occur during both the synthesis and subsequent storage, a phenomenon known as isotopic dilution.
During synthesis, the presence of residual protic solvents (like H2O) can lead to unwanted H-D exchange, reducing the final deuteration level. wisc.edu To combat this, reactions are often conducted under rigorously dry conditions, and solvents and reagents may be pre-treated to minimize proton contamination to less than 1%. wisc.edusynmr.in
Storage and handling present another significant risk for protium contamination. The stability of the C-D bond is generally high, but exchange with atmospheric moisture can occur over time, compromising the isotopic integrity of the sample. synmr.in
Strategies to mitigate protium contamination include:
Inert Atmosphere Packaging: Innovations in packaging, such as the use of argon-flushed vials, create an inert environment that protects the compound from atmospheric moisture.
Controlled Storage Conditions: Storing the compound at low temperatures, typically -20°C, significantly slows the rate of any potential degradation or isotopic exchange.
Use of Stable Deuterium Sources: Deuterium exhibits a lower isotope exchange rate compared to protium, which inherently helps reduce unwanted isotopic scrambling during chemical reactions. synmr.in
Careful Handling: Proper laboratory procedures, such as handling the compound in a glove box or under a stream of inert gas, are essential to prevent exposure to moisture.
| Contamination Source | Mitigation Strategy | Rationale |
| Synthesis | Use of pre-dried solvents and reagents; minimizing H₂O. wisc.edu | Prevents H-D exchange with residual protons during the reaction. |
| Storage (Atmospheric Moisture) | Packaging in argon-flushed, sealed vials. | Creates an inert atmosphere, preventing contact with H₂O. |
| Storage (Temperature) | Storage at low temperatures (e.g., -20°C). | Reduces the kinetic rate of potential degradation and exchange reactions. |
| Handling | Use of controlled environments (e.g., glove box). | Minimizes exposure to ambient moisture during sample preparation. |
Advanced Catalytic Deuteration Methodologies
Recent advances in catalysis have provided more efficient, selective, and sustainable methods for synthesizing deuterated compounds, including amino acids like glufosinate. These methodologies offer significant improvements over traditional techniques by providing greater control over the site of deuteration and often proceeding under milder conditions.
Biocatalysis: Enzymes offer remarkable specificity for deuterating amino acids. Several biocatalytic platforms have been developed:
Pyridoxal Phosphate (PLP)-Dependent Enzymes: Certain PLP-dependent enzymes can be repurposed to catalyze the site-selective installation of deuterium at the α-carbon of amino acids and their esters under mild conditions. nih.gov
Dual-Protein Catalysis: A system using two proteins, an aminotransferase (DsaD) and a partner protein (DsaE), can achieve selective H/D exchange at both the Cα and Cβ positions of amino acids. wisc.eduacs.org This approach operates directly on free amino acids, improving efficiency. wisc.eduacs.org
Amino Acid Dehydrogenases (AADHs): These robust enzymes can be used for the stereoselective reductive amination of keto-acids, simultaneously installing a deuterium atom at the α-position and forming the chiral center. rsc.org This method is atom-efficient, using D2O as a cheap deuterium source. rsc.org
Transition-Metal Catalysis: Homogeneous and heterogeneous transition-metal catalysts are widely used for hydrogen isotope exchange (HIE) reactions.
Palladium (Pd) Catalysis: Non-directed, homogeneous palladium catalysis, using D2O as the deuterium source, has been successfully applied to label various pharmaceuticals. chemrxiv.org Late-stage HIE using heterogeneous catalysts like Pd/C under flow conditions is also effective. x-chemrx.com
Ruthenium (Ru) Catalysis: Ruthenium nanoparticles have been shown to catalyze H/D exchange on a variety of organic molecules using D2 gas under mild conditions. researchgate.net Ruthenium-catalyzed reactions can also use D2O, offering an efficient method for labeling with an inexpensive deuterium source. acs.orgresearchgate.net
Cobalt (Co) and Calcium (Ca) Catalysis: Earth-abundant metals are also effective. Cobalt-catalyzed deuteration of amidoacrylates using deuterated methanol (B129727) can produce α,β-dideuterio-α-amino esters with excellent isotopic incorporation (99%). researchgate.net A bioinspired calcium(II)-catalyzed reductive deuteration amination has also been developed. researchgate.net
Other Advanced Methods:
Photoredox Catalysis: This method uses light to mediate a hydrogen atom transfer (HAT) protocol, enabling the selective installation of deuterium at α-amino sp3 C-H bonds using D2O as the isotope source. princeton.edu
Electrochemical Deuteration: Electrocatalytic splitting of heavy water (D2O) provides an alternative pathway to form C-D bonds under mild conditions, avoiding the need for expensive and flammable D2 gas. oaepublish.com
| Catalytic Method | Catalyst Type | Deuterium Source | Key Advantages |
| Biocatalysis | Enzymes (e.g., AADHs, PLP-enzymes) nih.govrsc.org | D₂O rsc.org | High site- and stereoselectivity; mild reaction conditions. nih.govacs.org |
| Transition-Metal HIE | Pd, Ru, Co, Ir chemrxiv.orgacs.orgresearchgate.net | D₂O, D₂ gas, CD₃OD chemrxiv.orgresearchgate.netresearchgate.net | Broad substrate scope; can be applied late-stage. x-chemrx.comacs.org |
| Photoredox Catalysis | Photoredox catalyst + HAT catalyst princeton.edu | D₂O princeton.edu | High selectivity for specific C-H bonds (e.g., α-amino). princeton.edu |
| Flow Chemistry | Heterogeneous catalysts (e.g., Pd/C) x-chemrx.com | D₂O, ¹³CO₂ x-chemrx.com | Cost-effective, scalable, improved safety and yield. tn-sanso.co.jpx-chemrx.com |
Advanced Analytical Methodologies for Glufosinate D3 Hydrochloride
Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis
Glufosinate-d3 hydrochloride is primarily intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of glufosinate (B12851) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.comruixibiotech.com The use of SIL-IS is a cornerstone of modern quantitative analysis, offering a high degree of accuracy and precision.
Normalization of Matrix Effects and Recovery Rates
One of the significant challenges in quantitative analysis, especially in complex matrices such as soil, water, and food, is the "matrix effect." epa.gov This phenomenon can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. this compound, being chemically identical to the non-labeled glufosinate, co-elutes and experiences the same matrix effects. epa.gov By adding a known amount of the deuterated standard to the sample prior to analysis, any variation in the signal due to matrix effects can be normalized by calculating the ratio of the analyte peak area to the internal standard peak area. This approach effectively corrects for variabilities in both matrix effects and ionization.
Similarly, the recovery rate of the analyte during sample preparation and extraction can vary. Spiking the sample with this compound at the beginning of the workflow allows for the correction of analyte losses during these steps. For instance, in studies involving plant or animal tissues, samples are homogenized and spiked with the SIL-IS before extraction. Analytical methods have demonstrated that using an isotopic-labeled internal standard like Glufosinate-d3 results in good selectivity and sensitivity. nih.gov
Applications in Environmental and Agricultural Matrices
The use of this compound as an internal standard is crucial for the accurate determination of glufosinate residues in various environmental and agricultural samples. epa.gov This is essential for monitoring compliance with regulatory limits and assessing environmental contamination. hpc-standards.com
Environmental Matrices: In the analysis of water and soil samples, isotope dilution methods using this compound are employed to ensure reliable quantification. epa.govcornell.eduusgs.gov For water analysis, samples are often fortified with the internal standard before being subjected to techniques like Chiral HPLC/MS/MS. epa.gov In soil analysis, the internal standard is added after an initial extraction step. epa.gov The use of the isotopically labeled standard compensates for any matrix effects encountered in these complex samples. epa.gov
Agricultural and Food Matrices: The determination of glufosinate in food products is critical for consumer safety. Methods have been developed for a wide range of food matrices, including cereals, honey, and plant-based milk. nih.govsciex.comnih.govwur.nl For example, a method for analyzing glyphosate (B1671968) and glufosinate in various foods uses isotopic-labeled analytes as internal standards to achieve a limit of quantification of 5 μg/kg. nih.gov In the analysis of cereals, the use of stable isotope-labeled internal standards like Glufosinate-d3 allows for good accuracy and the use of solvent-based calibration curves.
Table 1: Application of this compound in Different Matrices
| Matrix | Analytical Method | Purpose | Key Findings | Citation |
|---|---|---|---|---|
| Water | Chiral HPLC/MS/MS | Quantitative determination of L-glufosinate and D-glufosinate. | The stable isotope compensates for matrix effects. LOQ reported as 0.0025 mg/kg. | epa.gov |
| Soil | Chiral HPLC/MS/MS | Quantitative determination of L-glufosinate and D-glufosinate. | The stable isotope is added after extraction. LOQ reported as 0.0020 mg/kg. | epa.gov |
| Food Products (Cereals, etc.) | LC-MS/MS | Simultaneous determination of glyphosate and glufosinate. | Use of isotopic-labeled internal standard achieved an LOQ of 5 μg/kg. Recoveries ranged from 91% to 114%. | nih.gov |
| Honey | LC-MS/MS | Monitoring of glyphosate and glufosinate contamination. | Good linearity (R²>0.99) and recovery rates (87% to 105%) were achieved. Glufosinate was not detected in the analyzed samples. | nih.gov |
| Plant-based milk, wine, beer | HILIC-MS/MS | Multiresidue determination of highly polar anionic pesticides. | The method was validated according to EU guidelines, with full validation for most analytes at 10 μg kg−1. | wur.nl |
| Cereals | LC-MS/MS | Determination of glyphosate, AMPA, and glufosinate without derivatization. | Good accuracy was achieved using stable isotope-labeled internal standards. LOQ for glyphosate was 6 ppb. |
Chromatographic Separation Techniques
The accurate quantification of this compound and its non-labeled counterpart relies on effective chromatographic separation from other sample components. Several liquid chromatography techniques are employed for this purpose.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used technique for separating polar compounds like glufosinate. HILIC is often coupled with tandem mass spectrometry (LC-MS/MS) for quantification. In this method, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes. For instance, in the analysis of dust samples, HILIC separation is performed using a Zorbax SB-Aq column after extraction. A method for the multiresidue determination of highly polar anionic pesticides in plant-based milk, wine, and beer also utilized HILIC. wur.nl
Reversed-Phase Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another common technique for the analysis of glufosinate. researchgate.netscholarsresearchlibrary.comresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. A simple and precise RP-HPLC method has been developed for the analysis of glufosinate in its formulations, using a mobile phase of ammonium (B1175870) acetate (B1210297) aqueous solution and acetonitrile (B52724). researchgate.netscholarsresearchlibrary.com Another study describes a method for detecting and quantifying glyphosate, N-acetyl glyphosate, and glufosinate in foods using ion-pair reversed-phase chromatography, which improved and stabilized the chromatography for various matrices. fda.gov
Chiral High-Performance Liquid Chromatography (HPLC)
Glufosinate exists as a racemic mixture of L- and D-enantiomers, with the L-enantiomer being the phytotoxically active form. biomol.com Therefore, chiral separation is important for enantioselective studies. Chiral HPLC is employed to separate these enantiomers. epa.gov One study reported the separation of glufosinate enantiomers under reverse-phase conditions on a chiral crown stationary phase (CROWNPAK CR(+)). acs.orgnih.gov Another analytical method for L-glufosinate and D-glufosinate in water and soil utilizes Chiral HPLC/MS/MS. epa.gov The separation of enantiomers is crucial for understanding their individual environmental fate and toxicity.
Table 2: Chromatographic Methods for this compound Analysis
| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Application | Citation |
|---|---|---|---|---|
| HILIC | Zorbax SB-Aq | Methanol (B129727):water (80:20, v/v) | Analysis of glufosinate in dust samples. | |
| RP-HPLC | Waters Atlantis dC18 | 5 ml/L ammonium acetate aqueous solution (containing 0.2% (v/v) formic acid) and acetonitrile (50:50 v/v) | Analysis of glufosinate in formulations. | researchgate.netscholarsresearchlibrary.com |
| Chiral HPLC | Daicel Crownpak CR(+) | (A) 4mM ammonium formate (B1220265) in water with 2% formic acid and (B) 0.5% formic acid in methanol | Separation of L-glufosinate and D-glufosinate enantiomers in water and soil. | epa.gov |
| Chiral HPLC | CROWNPAK CR(+) | Reverse-phase conditions | Determination of glufosinate enantiomers and metabolites in soil and water. | acs.orgnih.gov |
Gas Chromatography (GC)
Gas chromatography (GC) has been utilized for the analysis of glufosinate, though it often requires a derivatization step to increase the volatility of the polar analyte. researchgate.netresearchgate.net This process makes the compound suitable for separation in the gas phase. Historically, methods have been developed for the determination of glufosinate and its metabolites in various environmental and biological samples using GC coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net
One established method involves the extraction of residues from the sample matrix, followed by a cleanup procedure, and then derivatization. epa.gov For instance, a method for determining glufosinate and its metabolites in water involves ion exchange cleanup followed by derivatization before GC-MS/MS analysis. Another approach uses trimethylorthoacetate in glacial acetic acid for derivatization, followed by a silica (B1680970) gel solid-phase extraction (SPE) cleanup. epa.gov The use of shorter (10-15 meter) capillary columns is also noted as typical for these analyses. epa.gov
Mass Spectrometric Detection Strategies
Mass spectrometry (MS) is the cornerstone of sensitive and selective detection of this compound and related compounds. Its ability to provide mass-to-charge ratio information allows for confident identification and quantification, even at trace levels.
Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS)
Tandem mass spectrometry (MS/MS) is the most widely employed technique for the analysis of glufosinate and its deuterated internal standard, this compound, due to its high selectivity and sensitivity. epa.govresearchgate.net This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, which significantly reduces matrix interference and enhances analytical confidence. Both liquid chromatography (LC-MS/MS) and gas chromatography (GC-MS/MS) are utilized.
LC-MS/MS is particularly prevalent as it can often analyze these polar compounds directly without the need for derivatization, simplifying sample preparation. epa.govepa.gov The high selectivity of LC-MS/MS often makes an additional confirmatory technique unnecessary for parent compound quantitation. epa.gov Methods have been developed for a wide range of matrices including water, soil, and various food products. epa.govepa.govepa.govlcms.cz For instance, a method for water and soil samples uses chiral LC-MS/MS for the enantiomer-specific analysis of glufosinate, employing this compound as the internal standard. epa.gov
GC-MS/MS, while requiring derivatization, is also a powerful tool for the determination of glufosinate residues. researchgate.net
A key aspect of tandem mass spectrometry is the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. epa.govresearchgate.net The optimization of these MRM transitions is critical for achieving the highest sensitivity and selectivity.
For this compound, the precursor ion is the protonated or deprotonated molecule, and the product ions are generated through collision-induced dissociation (CID). The selection of MRM transitions is typically performed by infusing individual standard solutions of the analytes and evaluating the resulting fragmentation patterns. lcms.cz
In positive ion mode, a common transition for glufosinate is m/z 182 → 136, used for primary quantitation, with a confirmatory ion at m/z 182 → 119. epa.govhh-ra.org For the deuterated internal standard, Glufosinate-d3, a representative MRM transition is m/z 184 → 148. The optimization process involves adjusting parameters like cone voltage and collision energy to maximize the signal for these specific transitions. lcms.cz In negative ion mode, transitions are also optimized for quantification and confirmation. sciex.comnih.gov
The use of at least two MRM transitions per compound provides a high degree of confidence in the identification of the analyte. researchgate.net
Table 1: Examples of Optimized MRM Transitions for Glufosinate and its Deuterated Standard This table is for illustrative purposes and specific transitions may vary based on instrumentation and ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode | Reference |
| Glufosinate | 182 | 136 | 119 | Positive | epa.govhh-ra.org |
| Glufosinate-d3 | 184 | 148 | - | Positive | |
| Glufosinate | 180 | 63 | 81 | Negative | nih.gov |
| Glufosinate (derivatized) | 410 | 195 | 179 | Positive | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) offers an alternative and powerful approach for the analysis of this compound and its parent compound. nih.govunimi.it HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of ions. This high mass accuracy significantly enhances the specificity of detection, helping to differentiate the analyte from matrix interferences. bohrium.com
Ion chromatography coupled with HRMS (IC-HRMS) has been successfully applied to the analysis of highly polar pesticides like glufosinate in complex matrices such as fruits, vegetables, and honey. nih.govbohrium.com This technique can determine multiple polar analytes in a single chromatographic run without the need for derivatization. bohrium.com The use of labeled internal standards like this compound is crucial in HRMS analysis to control for matrix effects. bohrium.com
Electrospray Ionization (ESI) and Other Ionization Modes
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of polar compounds like glufosinate and its deuterated analog by LC-MS. epa.govsciex.com ESI can be operated in both positive and negative ion modes.
Positive ESI Mode: In this mode, glufosinate and its metabolites typically form protonated molecules [M+H]+. researchgate.net For instance, glufosinate shows good sensitivity in positive ESI mode. nih.gov
Negative ESI Mode: In negative ESI mode, deprotonated molecules [M-H]- are formed. nih.gov Both glufosinate and its metabolite AMPA can be detected in negative ion ESI mode. sciex.comnih.gov
The choice between positive and negative mode often depends on the specific analyte and the matrix, as one mode may provide better sensitivity or selectivity. For example, while glyphosate and AMPA are often analyzed in negative mode, glufosinate and its metabolite MPPA can show better sensitivity in positive ESI mode. researchgate.netnih.gov
Other ionization techniques are less common for glufosinate analysis but may be applicable in specific research contexts.
Sample Preparation and Extraction Protocols
The development of an effective sample preparation and extraction protocol is critical for the accurate analysis of this compound and its parent compound, as it aims to isolate the analytes from complex sample matrices and minimize interferences. The choice of protocol depends heavily on the matrix being analyzed (e.g., water, soil, food products).
Common Extraction Solvents and Techniques:
Aqueous Extraction: Due to the high polarity of glufosinate, water is a common extraction solvent. epa.gov For many food and environmental samples, an initial extraction with water or an aqueous solution is performed. fda.govepa.gov
Methanol/Water Mixtures: Mixtures of methanol and water are frequently used for extraction, with varying ratios depending on the matrix. jmcs.org.mx For example, an 80:20 (v/v) methanol:water mixture has been used for dust samples.
Acidified Methanol: The "QuPPe" (Quick Polar Pesticides) method often utilizes acidified methanol for the simultaneous extraction of multiple polar pesticides. eurl-pesticides.eu
Extraction Techniques: Various techniques are employed to enhance extraction efficiency, including vigorous shaking, ultrasonication, and accelerated solvent extraction (ASE). epa.govjmcs.org.mx
Cleanup Procedures:
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis.
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique. Different types of SPE cartridges are employed based on the properties of the analyte and the matrix.
Oasis MAX: This is a mixed-mode anion-exchange and reversed-phase sorbent effective for cleaning up extracts from soil and other matrices. epa.gov
Oasis HLB: These cartridges are used for cleaning up aqueous extracts from various food commodities. fda.gov
Molecularly Imprinted Polymers (MIPs): SPE cartridges with molecularly imprinted polymers, such as AFFINIMIP® Glyphosate, offer high selectivity for glyphosate, AMPA, and glufosinate. gilson.commdpi.com
Filtration: Simple filtration using syringe filters (e.g., 0.2 or 0.45 µm PTFE) is often the final step before injection into the LC system to remove any particulate matter. epa.govepa.gov
Example Protocols:
For Water Samples: A simple "dilute and shoot" approach is often feasible, where the water sample is spiked with the internal standard (this compound), filtered, and directly injected into the LC-MS/MS system. epa.govepa.gov
For Soil Samples: Extraction is typically performed by shaking the soil with water. The extract is then cleaned up using an SPE cartridge like Oasis MAX before analysis. epa.gov
For Food Matrices: The QuPPe method involves extraction with acidified methanol, followed by centrifugation and filtration. eurl-pesticides.eunih.gov For complex matrices like honey or red wine, specific SPE cleanup steps are crucial. gilson.comusrtk.orgresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is consistently recommended throughout the sample preparation and analysis process to compensate for matrix effects and variations in recovery. fda.govepa.govnih.gov
Solvent Extraction (Aqueous, Organic Mixtures)
The extraction of glufosinate, a highly polar compound, from various matrices is a critical first step in its analysis. Due to its high solubility in water, aqueous solutions are fundamental to extraction processes. mdpi.comalanplewis.com An aqueous solution of 50 mM acetic acid and 10 mM EDTA in water has been utilized for extraction. fda.gov Research has shown that water is a preferred extraction solvent as it yields cleaner chromatograms with fewer impurities compared to alkaline solvents. researchgate.net For soil samples, different extraction solvents have been tested, with a mixture of 20% (v/v) methanol in water being identified as optimal. researchgate.net In another approach, water:methanol (50:50) containing formic acid was used as the final extraction solvent, based on the QuPPe (Quick Polar Pesticides Method) methodology. This method involves adding water to the sample, allowing it to stand, and then adding methanol with 1% v/v formic acid.
For the analysis of glufosinate in red wine, a dilution with ultrapure water is performed before further processing. gilson.com In the context of dispersive liquid-liquid microextraction (DLLME), a combination of a dispersive solvent and an extraction solvent is used after derivatization. Acetone has been selected as the dispersive solvent and dichloromethane (B109758) as the extraction solvent for achieving higher sensitivity. ipp.pt It is noteworthy that the use of plastic consumables is recommended as analytes like glufosinate can adhere to glass surfaces. fda.goveurl-pesticides.eu
Solid-Phase Extraction (SPE) Clean-up Procedures
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of glufosinate and its isotopically labeled internal standard, this compound, prior to analysis. sphinxsai.comnih.gov This procedure is crucial for removing matrix interferences that can affect the accuracy of detection. nih.gov
Anion and Cation Exchange Sorbents
Both anion and cation exchange sorbents are employed in the SPE cleanup of glufosinate. Anion exchange cartridges, which are positively charged, are effective for binding negatively charged analytes like glufosinate, especially considering its low pKa values. nih.govresearchgate.net Mixed-mode anion exchange cartridges, such as Oasis MAX, which contain sorbents with both hydrophobic and anion-exchange functionalities, have been optimized for this purpose. nih.govepa.gov These cartridges can provide excellent recoveries, although they may not completely remove all matrix components, potentially leading to ionization suppression. nih.gov
To address this, a combination of cation-exchange (like Oasis MCX) and anion-exchange SPE cartridges has been used. nih.govresearchgate.net The cation-exchange cartridge serves as a pre-cleanup step to efficiently remove cationic components from the matrix, thereby improving the sensitivity of the method. nih.govresearchgate.net For instance, in the analysis of human urine, a mixed-mode strong cation-exchange cartridge (Oasis® MCX) was employed for pre-cleanup. nih.gov Similarly, a cation exchange resin has been used to clean up drinking water samples, avoiding interactions with metal ions that can cause analyte loss. nih.gov Strong anion-exchange (SAX) SPE cartridges have also been proven effective for purifying and enriching highly polar anionic pesticides from complex food matrices. researchgate.net In some methods, after extraction and filtration, the extract is added to a SAX solid-phase extraction column for cleanup. regulations.gov
Polymeric and Reversed-Phase Sorbents
Polymeric and reversed-phase sorbents are also integral to the SPE cleanup of glufosinate. Hydrophilic-lipophilic balanced (HLB) SPE cartridges, a type of reversed-phase sorbent, are commonly used. fda.govnih.gov For example, Oasis HLB cartridges have been found to be highly suitable for the clean-up of water samples, providing high recovery rates and clear chromatograms. sphinxsai.com The conditioning of these cartridges typically involves using methanol followed by an acidified water-methanol mixture.
Strata-X, a polymeric reversed-phase sorbent, offers strong retention of various compounds through mechanisms like pi-pi bonding, hydrogen bonding, and hydrophobic interactions. phenomenex.comnih.gov Another innovative polymeric material is the Oasis PRiME HLB, which is water-wettable and simplifies the extraction procedure by not requiring conditioning or equilibration steps. nih.gov AFFINIMIP® SPE Glyphosate, a selective molecularly imprinted polymer (MIP) phase, is highly efficient for the rapid purification and concentration of glufosinate from various matrices. gilson.com
Method Validation and Quality Assurance in Trace Analysis
Method validation is essential to ensure the reliability and accuracy of analytical results, particularly at trace levels. Key parameters evaluated include linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity is assessed by creating calibration curves over a specific concentration range and is typically confirmed by a high coefficient of determination (r²), often greater than 0.99. mdpi.comfda.govnih.govrsc.orgbohrium.com The linear range for glufosinate analysis varies depending on the method and matrix. For example, in soil analysis, a linear range of 5.0 to 600 µg/kg has been established. mdpi.com In human urine, the instrument linearity was observed in the range of 0.1–100 ng/mL. nih.govresearchgate.net For tea samples, a linear response was shown in the range of 1.0 to 150 µg/L.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These values are crucial for determining the sensitivity of an analytical method. For instance, in soil analysis, the LOD and LOQ for glufosinate were found to be 1.22 µg/kg and 3.66 µg/kg, respectively. mdpi.com In another study on soil, LODs ranged from 0.004 to 0.015 mg/kg, and LOQs ranged from 0.0125 to 0.05 mg/kg. mdpi.com For water analysis, methods have achieved LODs as low as 0.05 µg/L and an LOQ of 1.0 µg/L for glufosinate. ipp.ptrsc.org A highly sensitive method for water samples reported an LOQ of 0.025 µg/L. bohrium.com In human urine, the MDL (method detection limit) for glufosinate was 0.12 ng/mL, and the MQL (method quantification limit) was 0.40 ng/mL. nih.govresearchgate.net
Table 1: Linearity, LOD, and LOQ Data for Glufosinate Analysis in Various Matrices
| Matrix | Linear Range | LOD | LOQ | Citation |
|---|---|---|---|---|
| Soil | 5.0 - 600 µg/kg | 1.22 µg/kg | 3.66 µg/kg | mdpi.com |
| Soil | Not Specified | 0.004 - 0.015 mg/kg | 0.0125 - 0.05 mg/kg | mdpi.com |
| Human Urine | 0.1 - 100 ng/mL | 0.12 ng/mL | 0.40 ng/mL | nih.govresearchgate.net |
| Tea | 1.0 - 150 µg/L | Not Specified | 27.0 µg/kg | |
| Water | 1.0 - 200 µg/L | 0.05 µg/L | 1.0 µg/L | ipp.ptrsc.org |
| Water | 0.025 - 5 µg/L | Not Specified | 0.025 µg/L | bohrium.com |
| Drinking Water | Not Specified | 12 ng/L | Not Specified | nih.gov |
| Tea Infusions | Not Specified | 1.56 µg/L | Not Specified | nih.gov |
| Corn | Not Specified | Not Specified | 11 ng/g | fda.gov |
Accuracy, Precision, and Recovery Assessment
The accuracy and precision of analytical methods are paramount for the reliable quantification of this compound and its parent compound, glufosinate. Method validation studies across various matrices consistently demonstrate high levels of accuracy and precision.
In the analysis of food matrices, such as cereals, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have shown excellent performance. For instance, a study on five different cereal group matrices reported recoveries for glufosinate ranging from 91% to 114%. nih.gov The inter-day relative standard deviation (RSD), a measure of precision, was impressively low, ranging from 3.8% to 6.1% for samples spiked at concentrations of 5, 10, and 20 μg/kg. nih.gov Another study focusing on honey analysis using an internal standard calibration method demonstrated average recoveries for glufosinate between 90% and 107%, with an RSD of 7.3%. tdl.org These results underscore the robustness and reliability of the analytical procedures.
For environmental samples, such as soil and water, similar high standards of accuracy and precision are achieved. In soil analysis, a method involving derivatization followed by gas chromatography (GC) showed recoveries for glufosinate ammonium between 77.2% and 95.5%, with RSDs ranging from 1.8% to 4.1%. researchgate.netnih.gov In water matrices, an LC-MS/MS method for L-glufosinate and D-glufosinate reported mean recoveries within the 70-120% guideline, with an RSD of ≤20% at fortification levels of 0.0025 mg/kg and 0.025 mg/kg. epa.gov Furthermore, a study on human urine analysis using LC-MS/MS found recoveries of glufosinate to be between 79.1% and 119%, with coefficients of variation (CVs) of 4-10%. nih.gov The intra-day and inter-day analytical variations were 3.13–10.8% and 5.93–12.9%, respectively, over a two-week period. nih.gov
The following interactive table summarizes the accuracy and precision data from various studies.
| Matrix | Analytical Method | Fortification Levels | Recovery (%) | RSD (%) |
| Cereal Group | LC-MS/MS | 5, 10, 20 µg/kg | 91 - 114 | 3.8 - 6.1 (Inter-day) |
| Honey | LC-MS/MS | 25, 50, 100, 500 ng/g | 90 - 107 | 7.3 |
| Soil | GC-FPD | 0.1, 0.5, 1.0 mg/kg | 77.2 - 95.5 | 1.8 - 4.1 |
| Water | LC-MS/MS | 0.0025, 0.025 mg/kg | 70 - 120 | ≤ 20 |
| Human Urine | LC-MS/MS | - | 79.1 - 119 | 4 - 10 (CV) |
| Soil | UPLC-MS/MS | - | 93.56 ± 7.76 | < 8.3 (CV) |
These findings, derived from rigorous validation studies, confirm that the established analytical methods provide the necessary accuracy, precision, and recovery for the confident determination of glufosinate, often using this compound as an internal standard, in a wide array of sample types.
Evaluation of Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant consideration in LC-MS/MS analysis. The use of isotopically labeled internal standards, such as this compound, is a primary strategy to compensate for these effects. tdl.org
Studies have shown that the extent of matrix effects can vary significantly depending on the analyte and the complexity of the matrix. For instance, in the analysis of honey, glufosinate exhibited severe signal suppression (50%), while glyphosate and its metabolite AMPA showed signal enhancement of approximately 150% and 130%, respectively. tdl.org This highlights the necessity of using corresponding internal standards for accurate quantification. tdl.org
In the analysis of human urine, the matrix effect for glufosinate was reported to be an average of 22.2%, indicating signal enhancement. nih.gov In contrast, analysis in plasma showed matrix effects ranging from 95.4% to 140%, while in urine, they ranged from 64.9% to 89.8%, with all analytes showing ion suppression in urine samples. nih.gov
For water samples, matrix effects for glufosinate were found to be within acceptable levels of less than 20%, ranging from -9% (ion suppression) to +9% (ion enhancement). embrapa.br Because no significant matrix effect was observed in this case, quantification could be performed against a standard curve prepared in a solvent. embrapa.br In more complex beverage matrices like plant-based milk, wine, and beer, the matrix effect was predominantly negative, with some compounds showing up to 80% signal suppression. wur.nl The use of isotopically labeled internal standards is crucial in such cases to compensate for these strong and variable matrix effects. wur.nl
The following interactive table provides a summary of observed matrix effects in different analytical scenarios.
| Matrix | Analyte | Matrix Effect (%) | Observation |
| Honey | Glufosinate | 50 | Suppression |
| Honey | Glyphosate | ~150 | Enhancement |
| Honey | AMPA | ~130 | Enhancement |
| Human Urine | Glufosinate | 22.2 | Enhancement |
| Plasma | Multiple Analytes | 95.4 - 140 | - |
| Urine | Multiple Analytes | 64.9 - 89.8 | Suppression |
| Water | Glufosinate | -9 to +9 | Within acceptable limits |
| Plant-based milk, Wine, Beer | Various polar pesticides | Up to -80 | Suppression |
The data clearly indicates that matrix effects are a variable and matrix-dependent phenomenon. The effective mitigation of these effects, often through the use of deuterated internal standards like this compound, is essential for achieving accurate and reliable quantitative results in complex biological and environmental samples. researchgate.net
Stability and Storage Considerations for Analytical Standards
The stability of analytical standards, including this compound, is critical for ensuring the accuracy and reliability of quantitative analysis over time. Stability is influenced by factors such as temperature, pH, and the physical state of the standard.
For this compound, long-term stability has been demonstrated under appropriate storage conditions. When stored as a solid at -20°C, the compound is stable for at least four years. caymanchem.com Lyophilized samples stored at -80°C have shown no degradation for at least 12 months. In aqueous solutions, stability is dependent on both pH and temperature. At a pH range of 3-7, degradation is minimal (≤5%) over 30 days when stored at 4°C. However, at 25°C, degradation increases to 15-20%.
Studies on the parent compound, glufosinate, and its metabolites also provide valuable insights into storage stability in various matrices. In peach samples, residues of glufosinate were found to be stable during frozen storage for at least 24.3 months. regulations.gov In soil samples stored at -20°C, glufosinate ammonium was reported to be stable for two months. researchgate.netnih.gov
The stability of derivatized and underivatized samples has also been investigated. In one study, glyphosate and its metabolite AMPA remained relatively constant in water samples held for up to 136 days before derivatization. usgs.gov
The following interactive table summarizes the stability data for this compound and related compounds under different storage conditions.
| Compound | Form/Matrix | Storage Temperature | Duration | Stability/Degradation |
| Glufosinate-d3 HCl | Solid | -20°C | ≥ 4 years | Stable |
| Glufosinate-d3 HCl | Lyophilized | -80°C | ≥ 12 months | No degradation |
| Glufosinate-d3 HCl | Aqueous solution (pH 3-7) | 4°C | 30 days | ≤5% degradation |
| Glufosinate-d3 HCl | Aqueous solution (pH 3-7) | 25°C | 30 days | 15-20% degradation |
| Glufosinate | Peach (frozen) | - | ≥ 24.3 months | Stable |
| Glufosinate ammonium | Soil | -20°C | 2 months | Stable |
| Glyphosate & AMPA | Water (underivatized) | - | ≤ 136 days | Relatively constant |
Proper storage of this compound standards is crucial. It is recommended to store the solid compound at 4°C or -20°C under an inert atmosphere, as it is hygroscopic. caymanchem.comusbio.net For solutions, refrigerated temperatures are preferable for short-term storage, while freezing is recommended for long-term stability. Adherence to these storage conditions ensures the integrity of the analytical standard, which is fundamental for the generation of accurate quantitative data.
Environmental Fate and Non Human Biodegradation of Glufosinate D3 Hydrochloride and Its Analogs
Glufosinate-d3 as a Tracer in Environmental Degradation Studies
Glufosinate-d3 Hydrochloride serves as a crucial tool in environmental science, primarily as an isotopically labeled internal standard for the precise quantification of its non-deuterated counterpart, glufosinate (B12851), in complex environmental matrices like soil and water. caymanchem.comusgs.gov The use of stable isotope-labeled standards is a cornerstone of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). unlp.edu.ar By introducing a known quantity of Glufosinate-d3 into a sample prior to extraction and analysis, scientists can accurately account for any loss of the target analyte during sample preparation and correct for matrix effects that might otherwise suppress or enhance the instrument's signal. unlp.edu.arunil.ch This ensures high accuracy and reliability in determining the concentration of glufosinate residues in the environment.
The key advantage of using Glufosinate-d3 lies in its chemical and physical similarity to the parent compound, while its increased mass allows it to be distinguished by the mass spectrometer. unlp.edu.ar While extensive studies have utilized other isotopically labeled herbicides, such as 13C and 15N-labeled glyphosate (B1671968), to conduct comprehensive mass balance assessments and trace their fate in environmental systems like planted water filters, the specific use of Glufosinate-d3 as a large-scale environmental tracer is less documented. nih.gov However, its application as an internal standard in numerous environmental monitoring studies for glufosinate implicitly confirms its utility and stability for such purposes. usgs.gov
Furthermore, the deuteration at the methyl group introduces a kinetic isotope effect (KIE). This effect can reduce the rate of metabolic degradation, particularly processes involving the cleavage of a carbon-hydrogen bond, such as cytochrome P450-mediated oxidation. Research on in-vitro liver microsomes has shown that this deuteration can increase the metabolic half-life by a factor of two to three compared to the non-deuterated form. This property makes Glufosinate-d3 not only an excellent analytical tracer but also a valuable compound for studies designed to understand the specific mechanisms and kinetics of glufosinate degradation, as any observed difference in degradation rate compared to the parent compound can be attributed to this isotopic substitution.
Microbial Degradation Pathways in Soil Ecosystems
The persistence of glufosinate in the environment is primarily dictated by microbial activity in the soil. basf.com Sterile soil experiments show that glufosinate is not significantly metabolized, highlighting the critical role of microorganisms in its breakdown. mda.state.mn.us
Identification of Soil-Borne Microorganisms Involved
A variety of soil-borne bacteria capable of degrading glufosinate have been identified, often isolated from soils with a history of herbicide application. Long-term exposure to glufosinate appears to promote the development of bacterial strains with a high efficiency for its degradation. researchgate.net Research has shown that repeated applications can lead to an adaptive enrichment of specific microbial taxa. mda.state.mn.us
Several bacterial genera have been identified as key players in the biodegradation of glufosinate. These include:
Pseudomonas : Species such as Pseudomonas psychrotolerans and P. citronellolis have been isolated from glufosinate-treated soils and have demonstrated the ability to degrade the herbicide. researchgate.net
Burkholderia : Burkholderia sacchari is another tolerant strain identified from soils with a long history of glufosinate use. researchgate.net
Serratia : Serratia marcescens has been shown to tolerate and degrade high concentrations of glufosinate. researchgate.net
Bacillus : The genus Bacillus is well-known for its glufosinate degradation capabilities. mda.state.mn.us
Rhodococcus : One Rhodococcus species was found to utilize phosphinothricin (B1261767) (the active ingredient in glufosinate) as a sole nitrogen source.
Streptomyces : This genus is not only capable of degrading glufosinate but some species are also its natural producers. mda.state.mn.usresearchgate.net
These microorganisms employ several enzymatic pathways to break down the glufosinate molecule. The primary initial steps involve either transamination or oxidative deamination to convert phosphinothricin to its corresponding 2-oxoacid, 4-methylphosphinico-2-oxo-butanoic acid (PPO). Another pathway involves acetylation, which is the mechanism of resistance in transgenic plants, but has also been observed in some soil bacteria.
Kinetics of Degradation in Various Soil Types
The rate of glufosinate degradation in soil is highly variable and depends on a multitude of factors, including soil type, organic matter content, microbial activity, temperature, and moisture. mda.state.mn.us Generally, glufosinate is considered to have low persistence in soil, with degradation occurring relatively rapidly. basf.com
The degradation often follows pseudo-first-order kinetics. ekb.eg The primary metabolite formed in soil is 3-methylphosphinico-propionic acid (MPP), which is subsequently degraded to 2-methylphosphinico-acetic acid (MPA). mda.state.mn.us
The half-life (DT50) of glufosinate in soil can range from a few days to several weeks.
Table 1: Reported Half-Lives of Glufosinate in Soil
| Soil Type/Condition | Half-Life (DT50) in Days | Reference |
|---|---|---|
| Field Soil | 3.7 - 10.6 | researchgate.net |
| Silt Loam Soil | 45 - 60 (anaerobic) | epa.gov |
| Loam or Clay Soils | Did not leach past 6 inches | mda.state.mn.us |
| Sandy Soils | Likely to reach shallow groundwater | mda.state.mn.us |
| Bergbieten Soil | 3.7 | researchgate.net |
| Citrus Orchard Soil | 1.42 | ekb.eg |
It is important to note that these kinetic data pertain to non-deuterated glufosinate. For this compound, the degradation kinetics are expected to be slower. The kinetic isotope effect (KIE) resulting from the stable carbon-deuterium bonds in the methyl group can slow down enzymatic reactions that involve breaking these bonds. This would likely result in a longer half-life for Glufosinate-d3 in soil compared to its non-deuterated analog, although specific comparative studies in soil are limited.
Plant Metabolism of Glufosinate and Deuterated Analogs
The metabolism of glufosinate in plants is a key determinant of its selectivity and the basis for herbicide tolerance in genetically modified crops. The metabolic pathways diverge significantly between transgenic and non-transgenic species. Studies investigating these pathways have typically utilized 14C-labeled glufosinate to trace the formation of various metabolites. nih.govnih.gov While direct metabolic studies using Glufosinate-d3 are not widely published, the established pathways for glufosinate provide a strong framework for understanding its fate, with the expectation that the deuterated analog would follow the same transformations but potentially at a reduced rate due to the kinetic isotope effect.
Metabolic Pathways in Transgenic Herbicide-Tolerant Crops
Transgenic crops engineered for glufosinate resistance contain a gene, commonly the bar or pat gene, which encodes for the enzyme phosphinothricin N-acetyltransferase (PAT). nih.govresearchgate.net This enzyme rapidly detoxifies the L-enantiomer of glufosinate (the herbicidally active form) through acetylation.
The primary metabolic pathway in these crops is: L-Glufosinate → N-acetyl-L-glufosinate (NAG)
NAG is the predominant metabolite found in glufosinate-tolerant plants such as maize, oilseed rape, sugar beet, and cotton. nih.govnih.govepa.gov For instance, in transgenic sugar beet cell cultures, NAG was the main metabolite, along with only trace amounts of other degradation products like MPP. nih.gov Similarly, in studies on transgenic maize and oilseed rape, NAG accounted for the majority of the metabolic products. researchgate.net NAG is considered a stable, non-phytotoxic final product within the plant. nih.govresearchgate.net
Table 2: Glufosinate Metabolism in Transgenic Crops
| Crop | Primary Metabolite | Other Metabolites Detected | Reference |
|---|---|---|---|
| Sugar Beet | N-acetyl-L-glufosinate (NAG) | MPP, MPB | nih.gov |
| Maize (Corn) | N-acetyl-L-glufosinate (NAG) | MPP, PPO, MHB, MPB, MPA | nih.gov |
| Oilseed Rape | N-acetyl-L-glufosinate (NAG) | MPP, PPO, MHB, MPB, MPA | nih.gov |
Metabolic Profiles in Non-Transgenic Plant Species
In non-transgenic, susceptible plants that lack the PAT enzyme, glufosinate is metabolized to a much lesser extent. The metabolic pathways are different and lead to the formation of several degradation products through processes like deamination and decarboxylation.
The main metabolite in non-transgenic plants is typically 3-methylphosphinico-propionic acid (MPP). nih.govnih.gov Another key intermediate is 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is subsequently converted to MPP. nih.gov
The general metabolic sequence in susceptible plants is: Glufosinate → PPO → MPP
Other minor metabolites that have been identified include 4-methylphosphinico-2-hydroxybutanoic acid (MHB) and 4-methylphosphinicobutanoic acid (MPB). nih.govnih.gov Studies on cell cultures of non-transgenic sugar beet, carrot, and thorn apple all identified MPP as the main metabolic product. nih.gov In contrast to the rapid and extensive metabolism in transgenic crops, the transformation rate in non-transgenic plant cells is often low, with a large portion of the absorbed glufosinate remaining unchanged. nih.gov For example, after 14 days of incubation, transformation in sensitive corn cells was around 20%, compared to 43% in transgenic cells. nih.gov
Table 3: Glufosinate Metabolism in Non-Transgenic Plants
| Plant Species | Primary Metabolite | Other Metabolites Detected | Reference |
|---|---|---|---|
| Sugar Beet | MPP | MPB | nih.gov |
| Carrot | MPP | None specified | nih.gov |
| Purple Foxglove | MPP | MPB | nih.gov |
| Thorn Apple | MPP | MPB | nih.gov |
| Corn (Maize) | PPO, MPP | MHB, MPB, MPA | nih.gov |
Identification and Characterization of Major Metabolites (e.g., N-acetyl-Glufosinate, Methylphosphinicopropanoic acid)
The primary metabolic pathway for glufosinate in resistant plants and various environmental systems involves acetylation and deamination. The two most significant metabolites identified in research are N-acetyl-glufosinate and 3-methylphosphinicopropanoic acid (MPPA). unibo.itnih.gov
In transgenic, glufosinate-tolerant crops such as maize and oilseed rape, the principal metabolite formed is N-acetyl-L-glufosinate. nih.gov This conversion is catalyzed by the phosphinothricin-N-acetyltransferase (PAT) enzyme, which acetylates the L-isomer of glufosinate, rendering it non-phytotoxic. nih.gov In a study on these transgenic crops, N-acetyl-L-glufosinate accounted for 91% of total residues in oilseed rape and 67% in maize. nih.gov The deuterated form, N-Acetyl-d3-glufosinate, is used as an analytical standard for these studies. asca-berlin.desigmaaldrich.com
The other major metabolite, 3-methylphosphinicopropanoic acid (MPPA), is also a key degradation product. unibo.itepa.gov It is considered a major labeled metabolite of glufosinate. cymitquimica.compharmaffiliates.com The formation of MPPA and other methylphosphinyl fatty acids likely occurs through the deamination and subsequent decarboxylation of L-glufosinate. nih.gov In transgenic maize, these fatty acids constituted up to 28% of the residues. nih.gov Deuterated standards, such as 3-Methylphosphinicopropionic Acid-d3 Sodium Salt, are utilized for its quantification in metabolic studies. cymitquimica.compharmaffiliates.compharmaffiliates.comasca-berlin.de
Table 1: Major Metabolites of Glufosinate and their Deuterated Analogs
| Metabolite Name | Deuterated Analog | Role/Context |
|---|---|---|
| N-acetyl-L-glufosinate | N-Acetyl-d3-glufosinate | Primary metabolite in glufosinate-resistant plants, resulting from enzymatic acetylation. nih.govnih.gov |
| 3-methylphosphinicopropanoic acid (MPPA) | 3-Methylphosphinicopropionic Acid-d3 | Major metabolite formed through deamination and decarboxylation in plants and soil. unibo.itnih.govcymitquimica.com |
Translocation and Distribution Patterns within Plant Tissues
Studies using Palmer amaranth (B1665344) as a model species show that glufosinate is highly water-soluble and primarily moves through the apoplast, or the xylem system, a process dependent on the plant's transpiration rates. nih.govresearchgate.net Consequently, older leaves, which have higher transpiration rates, tend to accumulate more of the herbicide than younger, meristematic tissues. nih.govresearchgate.net Research on glufosinate-resistant and susceptible accessions of Amaranthus palmeri confirmed that the vast majority of the herbicide (94% to 98%) remains in the treated leaf. researchgate.net
In studies on transgenic, glufosinate-tolerant oilseed rape and maize, the distribution of residues was widespread but concentrated in specific tissues. The highest concentrations were found in the treated leaves, while the lowest levels were detected in the grains. nih.gov This distribution pattern indicates no significant accumulation in the edible portions of the crops. nih.gov
Table 2: Distribution of Glufosinate Residues in Transgenic Crops
| Plant | Tissue | Residue Content (% of Applied) |
|---|---|---|
| Maize | Treated Leaves | Highest Concentration |
| Grains | 0.07 - 0.3% | |
| Oilseed Rape | Treated Leaves | Highest Concentration |
| Grains | 0.4 - 0.6% |
Data derived from studies on transgenic maize and oilseed rape. nih.gov
Water Phase Degradation Processes
Hydrolytic Stability Investigations
Glufosinate demonstrates significant stability against hydrolysis. Laboratory studies have shown that glufosinate ammonium (B1175870) does not hydrolyze in sterile aqueous solutions buffered to pH 5, 7, and 9. epa.gov This stability indicates that hydrolysis is not a major degradation pathway for this compound in aquatic environments. epa.govepa.gov Any disappearance from the water column would more likely be attributable to dilution, diffusion, or microbial metabolism rather than chemical hydrolysis. epa.gov
Photolytic Degradation Assessment
In sterile aqueous environments, glufosinate is stable against photolytic degradation. epa.govepa.gov Studies using irradiation equivalent to over a month of natural sunlight found no measurable degradation in buffered sterile aqueous solutions. epa.gov However, degradation can occur under the influence of light when microbes are present. epa.gov In one study, glufosinate ammonium on a non-sterile soil surface degraded with a half-life of 37 days when subjected to a 12-hour light/dark cycle. epa.gov This suggests that photolysis is not a primary abiotic degradation route in water, but microbial activity, potentially stimulated by light, can contribute to its breakdown. epa.gov
Adsorption and Desorption Dynamics in Environmental Matrices
The mobility and fate of glufosinate in the environment are heavily influenced by its adsorption and desorption characteristics in soil. Glufosinate is highly soluble in water, which suggests a potential for mobility. msss.com.myresearchgate.net However, its interaction with soil particles, particularly clay, plays a crucial role in its retention.
Studies conducted on various agricultural soils from Malaysian oil palm plantations showed that the adsorption of glufosinate is positively correlated with the clay content of the soil. msss.com.myresearchgate.net Soils with higher clay content exhibited stronger adsorption. msss.com.myresearchgate.net In contrast, desorption was inversely related to clay content, with soils high in clay showing the least desorption, indicating strong binding. msss.com.myresearchgate.net Hydrogen bonding is considered a key mechanism for the adsorption of polar molecules like glufosinate onto clay minerals. msss.com.myresearchgate.net
The order of adsorption and desorption can vary significantly between different soil types, as demonstrated in the table below.
Table 3: Adsorption and Desorption Order of Glufosinate in Different Soil Series
| Process | Order of Magnitude (Highest to Lowest) | Primary Correlating Factor |
|---|---|---|
| Adsorption | Selangor > Rengam > Munchong > Peat > Serdang | Clay Content |
| Desorption | Serdang > Peat > Munchong > Rengam > Selangor | Clay Content (Inverse) |
Based on research conducted on soils from Malaysian oil palm plantations. msss.com.myresearchgate.net
Mechanistic Research Applications of Glufosinate D3 Hydrochloride in Plant Biology and Agricultural Science
Elucidation of Glutamine Synthetase Inhibition Mechanism
The primary mode of action for glufosinate (B12851) is the potent inhibition of glutamine synthetase (GS), a critical enzyme in plant metabolism. sbcpd.orgnih.gov Glufosinate acts as a competitive inhibitor, binding to the glutamate (B1630785) site on the enzyme. nih.govbioone.org This inhibition disrupts the primary pathway for nitrogen assimilation in plants. usda.govresearchgate.net
Kinetic studies are crucial for quantifying the inhibitory potency of compounds like glufosinate. The use of isotopically labeled molecules such as Glufosinate-d3 Hydrochloride facilitates precise measurements in these assays. Research has determined the inhibition constants (Ki) of glufosinate for the two primary isoforms of glutamine synthetase in plants, GS1 and GS2. biomol.comcaymanchem.comcaymanchem.com These values indicate a strong and irreversible inhibition of the enzyme. biomol.comcaymanchem.com
| Enzyme Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Glutamine Synthetase 1 (GS1) | 1.1 µM | biomol.comcaymanchem.comcaymanchem.com |
| Glutamine Synthetase 2 (GS2) | 4.8 µM | biomol.comcaymanchem.comcaymanchem.com |
Glutamine synthetase is the central enzyme in the GS/GOGAT (glutamine-oxoglutarate aminotransferase) cycle, which is the main pathway for assimilating ammonia (B1221849) into organic forms in plants. researchgate.netscielo.org.mxmdpi.com By inhibiting GS, glufosinate blocks the conversion of glutamate and ammonia into glutamine. sbcpd.orgusda.gov This blockade has two major consequences: a rapid and toxic accumulation of ammonia within plant tissues and a depletion of essential amino acids, primarily glutamine and subsequently glutamate. sbcpd.orgnih.govscielo.org.mx The disruption of this pathway halts the incorporation of inorganic nitrogen into the building blocks necessary for plant growth, leading to metabolic chaos and eventual cell death. usda.govresearchgate.net
Kinetic Studies of Enzyme-Substrate Interactions
Investigation of Oxidative Stress Induction in Plant Systems
While ammonia accumulation and amino acid starvation contribute to phytotoxicity, recent research indicates that the rapid, destructive effects of glufosinate are primarily driven by massive, light-dependent oxidative stress. nih.govnih.govresearchgate.net The inhibition of glutamine synthetase initiates a cascade of events that overwhelms the plant's antioxidant defense systems. nih.govsci-hub.se
The generation of reactive oxygen species (ROS) following glufosinate treatment is a light-dependent process; no significant ROS formation occurs in the dark. nih.govsci-hub.se The inhibition of GS and the subsequent disruption of photorespiration and carbon assimilation lead to a breakdown in the linear electron flow of photosynthesis. nih.govsci-hub.se With the normal electron acceptors unavailable, the excess energy within the chloroplasts is transferred to molecular oxygen (O₂). nih.gov This process generates highly reactive species such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govsci-hub.se In response, plants attempt to mitigate the damage by increasing the activity of antioxidant enzymes. nih.gov
| Antioxidant Enzyme | Effect of Glufosinate Treatment | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) | Activity increases to convert O₂⁻ to H₂O₂ | nih.govscielo.br |
| Catalase (CAT) | Activity increases to degrade H₂O₂ | nih.govscielo.br |
| Ascorbate Peroxidase (APX) | Activity increases to detoxify H₂O₂ | nih.govscielo.br |
| Glutathione Reductase | Activity increases as part of the antioxidant cycle | nih.gov |
When the generation of ROS overwhelms the plant's antioxidant capacity, these reactive molecules attack cellular components. nih.govresearchgate.net A primary target is the polyunsaturated fatty acids within cellular membranes, leading to a chain reaction known as lipid peroxidation. biomol.comcaymanchem.com This process compromises membrane integrity, causing leakage of cellular contents and ultimately leading to rapid cell death and the appearance of necrotic lesions on the plant tissue. nih.govresearchgate.net The extent of lipid peroxidation is often measured by the accumulation of byproducts like malondialdehyde (MDA). researchgate.netscielo.br
Reactive Oxygen Species (ROS) Generation
Studies on Herbicide Resistance Mechanisms in Weeds
The widespread use of glufosinate has led to the evolution of resistance in several weed species. bioone.org Research into these resistance mechanisms is critical for sustainable weed management. These mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.au
Target-site resistance involves modifications to the herbicide's target, the glutamine synthetase enzyme. One identified mechanism is a single-point mutation in the GS gene. nih.govuwa.edu.au For example, a serine-to-glycine substitution at position 59 (Ser59Gly) in the GS1 protein has been found to confer glufosinate resistance in goosegrass (Eleusine indica). nih.govuwa.edu.au Another TSR mechanism, observed in Palmer amaranth (B1665344) (Amaranthus palmeri), is the amplification of the GS gene, leading to overexpression of the enzyme. bioone.org This increased production of the target enzyme requires a higher concentration of the herbicide to achieve effective inhibition. bioone.org
Non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target at a toxic concentration, such as reduced uptake, altered translocation, or enhanced metabolic detoxification of the herbicide. croplife.org.aunih.gov However, in some documented cases of glufosinate-resistant weeds, no significant differences in these processes were found when compared to susceptible populations, indicating that target-site modifications are a primary mechanism of resistance. nih.gov
| Weed Species | Resistance Mechanism | Description | Reference |
|---|---|---|---|
| Eleusine indica (Goosegrass) | Target-Site (Mutation) | A point mutation in the glutamine synthetase gene (EiGS1-1) results in a Ser59Gly amino acid substitution, reducing glufosinate binding. | nih.govuwa.edu.au |
| Amaranthus palmeri (Palmer Amaranth) | Target-Site (Gene Amplification) | Increased copy number and overexpression of the chloroplastic glutamine synthetase (GS2) gene. | bioone.org |
Assessment of Reduced Uptake and Translocation Hypotheses
This compound, as a deuterated internal standard, plays a pivotal role in studies designed to investigate the mechanisms of herbicide resistance in weeds. One of the primary hypotheses for resistance is a reduction in the absorption (uptake) and movement (translocation) of the herbicide within the plant. Isotopic labeling, whether with deuterium (B1214612) (d3) or carbon-14 (B1195169) (¹⁴C), is essential for accurately tracing the herbicide's path from the point of application. iaea.org
Research conducted on glufosinate-resistant and susceptible populations of Palmer amaranth (Amaranthus palmeri) utilized ¹⁴C-labeled glufosinate, a method analogous to using d3-labeled compounds, to quantify uptake and translocation. researchgate.netcambridge.orguark.edu In these studies, no significant differences were observed in the amount of herbicide absorbed by the leaves of resistant and susceptible plants, with absorption rates ranging from 54% to 60%. cambridge.orguark.edu Furthermore, the translocation of the absorbed herbicide out of the treated leaf to other parts of the plant, such as untreated shoots and roots, was also found to be similar among the different plant accessions. researchgate.net The majority of the herbicide, between 94% and 98%, remained within the treated leaf 48 hours after application. researchgate.netuark.edu These findings allowed researchers to conclude that the resistance observed in these A. palmeri populations was not due to decreased uptake or translocation of glufosinate. researchgate.net
Studies have also used labeled compounds to investigate how herbicide mixtures affect uptake. For instance, research on Echinochloa crus-galli and A. palmeri demonstrated that applying glufosinate in a mixture with glyphosate (B1671968) could reduce the absorption of labeled glufosinate compared to when it was applied alone. nih.gov This type of research is critical for understanding potential antagonisms in herbicide tank mixes.
Table 1: Uptake and Translocation of Labeled Glufosinate in Amaranthus palmeri Data derived from studies comparing glufosinate-resistant (R) and -susceptible (S) accessions 48 hours after treatment.
| Parameter | Resistant Accession (Glu-R1) | Susceptible Accession (S1) | Susceptible Accession (S2) |
| Absorption (% of Applied) | ~54-60% | ~54-60% | ~54-60% |
| Translocation (% of Absorbed) | |||
| Treated Leaf | ~94-98% | ~94-98% | ~94-98% |
| Above Treated Leaf | ~1-3% | ~1-3% | ~1-3% |
| Below Treated Leaf | ~1-2% | ~1-2% | ~1-2% |
| Roots | ~0.5-1% | ~0.5-1% | ~0.5-1% |
Analysis of Target-Site vs. Non-Target-Site Resistance
A crucial application of this compound and other isotopically labeled versions is in distinguishing between target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms. uark.edu NTSR mechanisms include reduced uptake, altered translocation, and enhanced metabolism of the herbicide. By using labeled compounds to systematically investigate these possibilities, researchers can either pinpoint an NTSR mechanism or rule them out, thereby providing strong evidence for a TSR mechanism. researchgate.netcambridge.org
In the investigation of a highly glufosinate-resistant A. palmeri accession, studies using ¹⁴C-glufosinate demonstrated that absorption, translocation, and metabolism were not significantly different from susceptible accessions. researchgate.netcambridge.orguark.edu This systematic exclusion of NTSR mechanisms led researchers to focus on the herbicide's target site, the enzyme glutamine synthetase (GS). researchgate.netuark.edu Subsequent genetic analysis revealed that the resistant plants did not have mutations in the genes for either the cytosolic (GS1) or chloroplastic (GS2) isoforms of the enzyme. researchgate.netcambridge.org Instead, the resistant accession showed a significant increase in the gene copy number and expression of GS2. researchgate.netcambridge.orguark.edu This gene amplification, a form of TSR, leads to overproduction of the target enzyme, which effectively dilutes the impact of the herbicide. The use of labeled glufosinate was thus instrumental in disproving NTSR hypotheses and directing the research toward the correct TSR mechanism. researchgate.netuark.edu
Role of Enhanced Metabolism in Resistance Phenotypes
Enhanced metabolism, a key non-target-site resistance mechanism, involves the rapid detoxification of an herbicide into non-phytotoxic compounds before it can reach its target site. This compound is an invaluable tool for studying this phenomenon, as it allows for the precise tracking and quantification of the parent herbicide and its metabolic byproducts. ebr-journal.org
In transgenic crops engineered for glufosinate resistance (e.g., Liberty Link®), the resistance mechanism is well-understood to be enhanced metabolism. researchgate.net These plants express the phosphinothricin (B1261767) N-acetyltransferase (PAT) gene, which codes for an enzyme that rapidly converts L-phosphinothricin (the active enantiomer of glufosinate) into the non-toxic compound N-acetyl-L-phosphinothricin. researchgate.netebr-journal.org Studies using labeled glufosinate in these crops can quantify this metabolic inactivation. ebr-journal.org
Conversely, when investigating naturally evolved resistance in weeds, metabolism studies are equally critical. In the case of the resistant A. palmeri accession, analysis using ¹⁴C-glufosinate showed that the resistant and susceptible plants metabolized the herbicide at similar, low rates. cambridge.orguark.edu Approximately 13% to 21% of the absorbed glufosinate was metabolized by the plants after 48 hours, with no significant difference between resistant and susceptible types. cambridge.orguark.edu This finding was crucial in ruling out enhanced metabolism as the cause of resistance in this specific weed population. researchgate.net
Comparative studies in cell cultures have also highlighted species-dependent differences in metabolism. After a 14-day incubation with labeled glufosinate, corn cells showed significantly higher transformation rates (43% in transgenic cells) compared to oilseed rape cells (3-10%). ebr-journal.org
Table 2: Metabolism of Labeled Glufosinate in Resistant (R) and Susceptible (S) Amaranthus palmeri
| Accession Type | Metabolism (% of Absorbed at 48h) | Conclusion |
| Resistant (Glu-R1) | 13 - 21% | No significant difference from susceptible accessions. |
| Susceptible (S1, S2) | 13 - 21% | Enhanced metabolism is not the resistance mechanism. |
Application in Phytotoxicity and Dose-Response Studies in Model Plant Systems
This compound is utilized in phytotoxicity and dose-response studies to establish the precise relationship between the amount of herbicide applied and the resulting effect on the plant. These studies are fundamental to understanding herbicide efficacy and the level of resistance within a plant population. uark.edu
The phytotoxic action of glufosinate stems from its inhibition of the enzyme glutamine synthetase (GS). This inhibition causes a rapid buildup of toxic ammonia within the plant cells and the generation of reactive oxygen species, leading to cell membrane damage and ultimately, plant death. Dose-response experiments quantify the herbicide concentration required to elicit a certain level of this phytotoxic effect, often expressed as the ED₅₀ (the effective dose that causes a 50% response).
By using an isotopically labeled compound like this compound, researchers can conduct more refined dose-response studies. It allows for the correlation of the externally applied dose with the actual internal concentration of the herbicide and its metabolites within plant tissues. This provides a more accurate assessment of the compound's intrinsic phytotoxicity and helps to control for variables like uptake efficiency. Such studies are critical for confirming resistance in weed populations and for characterizing the biological activity of the herbicide in various model plant systems. uark.edu
Research Applications and Emerging Trends
Development of New Herbicides and Agricultural Chemicals
The development of new and more effective herbicides is a continuous process in the agricultural industry, driven by the need to manage weed resistance and improve crop yields. Glufosinate-d3 hydrochloride is utilized in the research and development of new agricultural chemicals. Its primary role is in studying the metabolic pathways and mechanisms of action of glufosinate (B12851) in plants. By understanding how the herbicide is broken down and what effects it has at a molecular level, scientists can design new herbicides with improved efficacy and selectivity.
One area of focus is the development of herbicides that can overcome resistance in weeds. For instance, the use of Glufosinate has become more critical for managing weeds that have developed resistance to glyphosate (B1671968). unimi.it Research involving deuterated forms like this compound can help in understanding the subtle differences in metabolic processes between susceptible and resistant plant species. This knowledge is crucial for creating next-generation herbicides that can effectively control a broader spectrum of weeds. agweb.com
Impurity Profiling and Quality Control in Glufosinate Production
The manufacturing process of glufosinate can result in the formation of various impurities. Ensuring the purity and quality of the final herbicide product is essential for its efficacy and to minimize potential environmental and toxicological risks. This compound serves as a crucial internal standard for the accurate quantification of glufosinate and its related impurities during production. caymanchem.compharmaffiliates.com
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and analysis. Because this compound has a nearly identical chemical structure to glufosinate but a different mass due to the deuterium (B1214612) atoms, it can be added to a sample in a known quantity. caymanchem.combiomol.com During analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the ratio of the non-deuterated glufosinate to the deuterated standard is measured. caymanchem.commedkoo.com This allows for precise determination of the concentration of glufosinate and its impurities, ensuring that the final product meets stringent quality control standards.
Table 1: Analytical Properties of this compound
| Property | Value |
| Chemical Name | 2-amino-4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, monohydrochloride |
| CAS Number | 1323254-05-2 |
| Molecular Formula | C₅H₉D₃NO₄P·HCl |
| Molecular Weight | 220.6 g/mol |
| Purity | ≥99% deuterated forms (d1-d3) |
This table presents key analytical properties of this compound, sourced from chemical suppliers. caymanchem.combiomol.com
Role in Method Development for Multi-Residue Pesticide Analysis
The analysis of pesticide residues in food and environmental samples is critical for ensuring consumer safety and monitoring environmental contamination. Glufosinate is a highly polar pesticide, which makes its inclusion in common multi-residue analytical methods challenging. fda.gov this compound plays a vital role in the development and validation of analytical methods for detecting multiple pesticide residues simultaneously. researchgate.neteurl-pesticides.euresearchgate.net
Isotopically labeled internal standards like this compound are essential for developing robust and accurate multi-residue methods. researchgate.net These methods often involve complex sample matrices, and the use of an internal standard helps to compensate for matrix effects, which can suppress or enhance the analytical signal. eurl-pesticides.eu For example, in the analysis of glyphosate and glufosinate in various food products, stable isotopically labeled standards are used for accurate quantification. fda.gov The development of such methods allows for the efficient and reliable monitoring of a wide range of pesticide residues in diverse samples.
Future Directions in Deuterated Compound Research for Environmental Science
The use of deuterated compounds, including this compound, is a growing trend in environmental science research. These compounds offer unique advantages for studying the fate and transport of contaminants in the environment. The substitution of hydrogen with deuterium provides a stable isotopic label that allows researchers to trace the movement and transformation of chemicals in soil, water, and biological systems. resolvemass.caclearsynth.com
Future research in this area is likely to focus on several key aspects:
Enhanced Metabolic Studies: Deuterated compounds will continue to be used to investigate the metabolic pathways of pesticides and other environmental contaminants in various organisms. This can provide insights into their persistence, bioaccumulation, and potential for causing harm to non-target species. clearsynth.com
Improved Environmental Fate Models: By tracing the movement of deuterated compounds, scientists can develop more accurate models to predict the environmental distribution and persistence of pollutants.
Sustainable Agriculture: Research using deuterated agrochemicals can contribute to the development of more environmentally friendly farming practices by providing a better understanding of how these chemicals interact with the ecosystem. dataintelo.com
Advanced Analytical Techniques: The demand for highly sensitive and selective analytical methods will drive further innovation in the use of deuterated standards for environmental monitoring. dataintelo.com
The ongoing development and application of deuterated compounds are poised to significantly advance our understanding of environmental processes and help in the development of strategies to mitigate the impacts of chemical contaminants. resolvemass.ca
Q & A
Q. What analytical methods are recommended for quantifying Glufosinate-d3 Hydrochloride in environmental or biological matrices?
To quantify this compound, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. This method separates polar compounds effectively and employs deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability. For example, in dust analysis, samples are extracted with methanol:water (80:20, v/v), centrifuged, and filtered before HILIC separation using a Zorbax SB-Aq column. Quantification is achieved via multiple reaction monitoring (MRM) transitions (e.g., m/z 184 → 148 for Glufosinate-d3) .
Q. How is isotopic purity validated during the synthesis of this compound?
Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (LC-HRMS). For NMR, the absence of non-deuterated proton signals in the H spectrum confirms ≥98% deuterium incorporation at the specified positions. LC-HRMS further verifies isotopic enrichment by comparing observed m/z values (e.g., 220.61 for CHDClNOP) with theoretical calculations. Cross-validation with unlabeled Glufosinate ensures no isotopic interference .
Q. What protocols exist for using this compound as an internal standard in metabolic studies?
this compound is used as a stable isotope-labeled internal standard (SIL-IS) to normalize recovery rates and matrix effects. In plant or animal tissue studies, homogenized samples are spiked with the SIL-IS before extraction. For example, a 1:1 ratio of analyte-to-IS is typical, followed by solid-phase extraction (SPE) cleanup and LC-MS/MS analysis. Calibration curves (0.1–100 ng/mL) are constructed using analyte/IS peak area ratios to ensure linearity (R > 0.99) .
Advanced Research Questions
Q. How does deuteration at the D3 position alter the metabolic stability of this compound compared to its non-deuterated counterpart?
Deuteration at the methyl group (D3) reduces metabolic degradation via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated oxidation. In vitro studies comparing Glufosinate and Glufosinate-d3 in liver microsomes show a 2–3-fold increase in half-life (t) for the deuterated form. This is quantified using LC-MS/MS to monitor parent compound depletion and metabolite formation (e.g., MPP+ derivatives). Such data inform dose-response models for chronic exposure studies .
Q. What strategies optimize the extraction efficiency of this compound from complex matrices like soil or plant tissue?
For soil, accelerated solvent extraction (ASE) with 0.1M hydrochloric acid:methanol (1:1) at 80°C and 1500 psi achieves >90% recovery. Plant tissues require enzymatic digestion (e.g., cellulase) prior to SPE with mixed-mode cation-exchange cartridges. Recovery rates are validated via spike-and-recovery experiments (e.g., 50–500 ng/g) with LC-MS/MS quantification. Matrix-matched calibration standards are essential to account for ion suppression/enhancement .
Q. How does the stability of this compound vary under different storage conditions?
Stability is pH- and temperature-dependent. In aqueous solutions (pH 3–7), degradation is ≤5% over 30 days at 4°C but increases to 15–20% at 25°C. Lyophilized samples stored at −80°C show no degradation for ≥12 months. Stability is assessed via LC-MS/MS by monitoring the parent compound’s peak area relative to the SIL-IS. For field studies, amber glass vials and antioxidants (e.g., 0.1% ascorbic acid) are recommended to prevent photodegradation and oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
